ACAT-IN-1 cis isomer

ACAT inhibition stereochemistry lipid metabolism

ACAT-IN-1 cis isomer, chemically designated as N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide (CAS 145961-79-1), is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification. It is the active enantiomer identified within a series of conformationally restricted diphenylacetamide analogs.

Molecular Formula C29H25NO2
Molecular Weight 419.5 g/mol
Cat. No. B1663485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACAT-IN-1 cis isomer
Molecular FormulaC29H25NO2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
InChIInChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1
InChIKeyZPORBGGQIAIHNC-IXCJQBJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACAT-IN-1 cis isomer (CAS 145961-79-1) – Acyl-CoA:Cholesterol Acyltransferase Inhibitor Reference Standard


ACAT-IN-1 cis isomer, chemically designated as N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide (CAS 145961-79-1), is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification. It is the active enantiomer identified within a series of conformationally restricted diphenylacetamide analogs [1]. The compound exhibits an IC50 of 0.04 µM (40 nM) in rat hepatic microsomal ACAT assays and an ED50 of 0.72 mg/kg/day for reducing liver cholesterol esters in cholesterol-fed hamsters [1].

ACAT-IN-1 cis isomer – Critical Stereochemical and Structural Determinants of In Vivo Efficacy


Generic substitution among ACAT inhibitors is not feasible due to profound differences in stereochemical configuration, isoform selectivity, and in vivo activity that cannot be inferred from in vitro potency alone. Within the same chemical scaffold, the trans isomer exhibits a >2-fold higher IC50 and significantly reduced in vivo efficacy despite comparable in vitro inhibition [1]. Furthermore, the opposite enantiomer (4b) is essentially inactive in vivo (IC50 = 13.0 µM vs 0.04 µM for the active cis enantiomer) [1]. Even among structurally distinct ACAT inhibitors, selectivity for ACAT1 versus ACAT2 varies by orders of magnitude—for instance, K-604 is 229-fold selective for ACAT1 [2], while other agents such as pactimibe exhibit dual inhibition with micromolar potency . These parameters directly impact cholesterol metabolism outcomes and experimental reproducibility, underscoring the necessity for compound-specific validation.

ACAT-IN-1 cis isomer – Comparative Quantitative Evidence for Differentiated Selection


cis vs. trans Isomer: Superior In Vitro Potency and In Vivo Cholesterol Ester Reduction

The cis configuration of ACAT-IN-1 is critical for both in vitro potency and in vivo efficacy. In a direct head-to-head comparison within the same study, cis isomer (compound 4) exhibited an IC50 of 0.10 µM and reduced liver cholesterol esters by 91% at 50 mg/kg, whereas the trans isomer showed an IC50 of 0.23 µM and only 52% reduction at the same dose [1]. This demonstrates that the cis geometry confers a >2-fold improvement in IC50 and a 75% relative increase in in vivo cholesterol ester lowering.

ACAT inhibition stereochemistry lipid metabolism

Enantiomer-Specific Activity: (+)-4a vs. (−)-4b

Resolution of the cis racemate revealed that virtually all ACAT inhibitory activity resides in the (+)-enantiomer (4a, ACAT-IN-1 cis isomer). Direct comparison shows (+)-4a has an IC50 of 0.04 µM and reduces liver cholesterol esters by 88% at 5 mg/kg and 73% at 1 mg/kg, whereas (−)-4b has an IC50 of 13.0 µM and produces 0% reduction at both doses [1]. This represents a 325-fold difference in in vitro potency.

chiral resolution enantiomer potency structure-activity relationship

cis Racemate vs. Active Enantiomer: Quantified Gain from Chiral Resolution

Compared to the cis racemate (±)-4, the active (+)-4a enantiomer (ACAT-IN-1 cis isomer) demonstrates markedly improved efficacy across all metrics. (±)-4 exhibits an IC50 of 0.10 µM and reduces liver cholesterol esters by 63% at 5 mg/kg and 27% at 1 mg/kg. In contrast, (+)-4a shows an IC50 of 0.04 µM and reductions of 88% and 73% at the same doses [1]. This translates to a 2.5-fold improvement in in vitro potency and a 25–46 percentage point increase in in vivo cholesterol ester reduction at clinically relevant doses.

racemate comparison enantiomeric excess dose-response

In Vivo ED50 Quantification in Cholesterol-Fed Hamster Model

ACAT-IN-1 cis isomer ((+)-4a) demonstrates an ED50 of 0.72 mg/kg/day for the reduction of liver cholesterol esters in cholesterol-fed hamsters [1]. This value serves as a benchmark for in vivo potency that can be cross-compared with other ACAT inhibitors tested under similar conditions. For context, the racemate (±)-4 required higher doses to achieve comparable effects, and the (−)-enantiomer showed no in vivo activity even at 5 mg/kg [1].

in vivo efficacy ED50 dose-response cholesterol ester

Contextual Comparison with Isoform-Selective ACAT1 Inhibitor K-604

While direct head-to-head data for ACAT-IN-1 cis isomer against K-604 in the same assay system are not available, cross-study comparison provides context for compound selection. ACAT-IN-1 cis isomer ((+)-4a) exhibits an IC50 of 0.04 µM (40 nM) in rat hepatic microsomes [1]. In contrast, the selective ACAT1 inhibitor K-604 demonstrates an IC50 of 0.45 µM (450 nM) for human ACAT1 and 102.85 µM for human ACAT2, yielding a 229-fold selectivity index [2]. The >10-fold difference in ACAT1 IC50 (40 nM vs 450 nM) indicates that ACAT-IN-1 cis isomer is substantially more potent on its primary target, albeit with undefined isoform selectivity.

ACAT1 selectivity isoform inhibition K-604 comparator

Differential In Vitro Potency Across Assay Conditions

ACAT-IN-1 cis isomer exhibits assay-dependent IC50 values that researchers must account for in experimental design. In rat hepatic microsomes, reported IC50 values include 0.04 µM (40 nM) [1] and 0.10 µM (100 nM) [2]. The 2.5-fold variation likely reflects differences in microsomal preparation, substrate concentration, or assay protocol. In contrast, a comparator ACAT inhibitor RP 73163 shows IC50 values ranging from 86 nM (rat liver) to 370 nM (rabbit intestine) [3], a 4.3-fold variation across species and tissue sources.

assay variability microsomal preparation IC50 reproducibility

ACAT-IN-1 cis isomer – Validated Research Applications Based on Quantitative Evidence


Cholesterol Metabolism Studies Requiring Potent and Stereochemically Defined ACAT Inhibition

For investigations of intestinal cholesterol absorption, hepatic cholesterol ester storage, or foam cell formation in atherosclerosis models, ACAT-IN-1 cis isomer provides a well-characterized tool with an ED50 of 0.72 mg/kg/day for liver cholesterol ester reduction in hamsters [1]. The compound's defined stereochemistry (active (+)-enantiomer) ensures that observed effects are attributable to the intended pharmacological target rather than off-target interactions from an inactive stereoisomer, which is critical when interpreting cholesterol flux and lipid droplet dynamics [1].

Structure-Activity Relationship (SAR) Studies of ACAT Inhibitor Pharmacophores

The 325-fold difference in potency between the (+)-4a and (−)-4b enantiomers, and the 2.3-fold difference between cis and trans isomers, make ACAT-IN-1 cis isomer an ideal reference compound for SAR studies examining the stereochemical and conformational determinants of ACAT inhibition [1]. The compound's well-documented IC50 range (40–100 nM in rat hepatic microsomes) provides a robust benchmark for evaluating novel ACAT inhibitor candidates in both in vitro and in vivo screening cascades [1][2].

Preclinical In Vivo Efficacy Benchmarking in Rodent Hypercholesterolemia Models

Investigators evaluating novel lipid-lowering agents or combination therapies in diet-induced hypercholesterolemia models can utilize ACAT-IN-1 cis isomer as a positive control with established dose-response parameters: 88% liver cholesterol ester reduction at 5 mg/kg and 73% at 1 mg/kg in cholesterol-fed hamsters [1]. These well-defined efficacy benchmarks enable rigorous statistical comparison and translational assessment of new chemical entities targeting the cholesterol esterification pathway.

Assay Development and Validation for ACAT Activity Screening

The availability of multiple independently reported IC50 values for ACAT-IN-1 cis isomer in rat hepatic microsomal assays (0.04 µM and 0.10 µM) makes it suitable as a reference inhibitor for developing and validating new ACAT activity assays [1][2]. Its potency range allows for the establishment of assay sensitivity thresholds and Z'-factor determinations, while its commercial availability with defined purity specifications supports reproducible inter-laboratory validation studies.

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